molecular formula C16H20N2O3 B6625466 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol

3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol

Cat. No.: B6625466
M. Wt: 288.34 g/mol
InChI Key: REXQTMWIPQPXHB-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a pyridine ring substituted with methoxy groups and an ethylamino phenol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol typically involves multi-step organic reactions. One common method includes the alkylation of 3,4-dimethoxypyridine with an appropriate alkyl halide, followed by the introduction of the ethylamino group through nucleophilic substitution. The final step involves the coupling of the resulting intermediate with phenol under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxypyridine: A precursor in the synthesis of the target compound.

    Ethylamino phenol: Another related compound with similar functional groups.

Uniqueness

3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-[(3,4-dimethoxypyridin-2-yl)methyl-ethylamino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-4-18(12-6-5-7-13(19)10-12)11-14-16(21-3)15(20-2)8-9-17-14/h5-10,19H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXQTMWIPQPXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC=CC(=C1OC)OC)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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